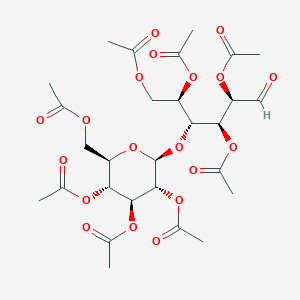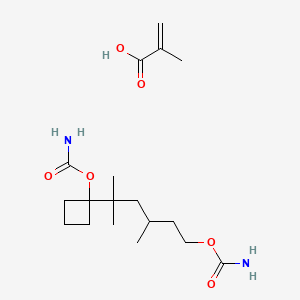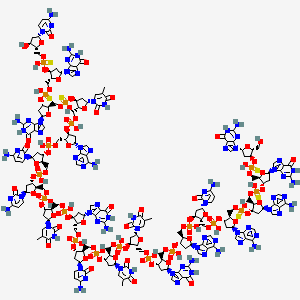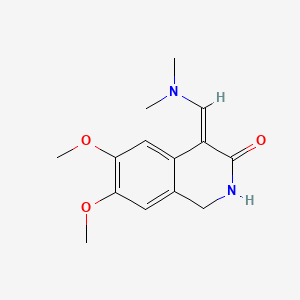
4-Dimethylaminomethylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Dimethylaminomethylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-one is a complex organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .
Métodos De Preparación
The synthesis of 4-Dimethylaminomethylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-one typically involves a combination of synthetic methods. One common approach is the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline compound through cyclization . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield different tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the dimethylaminomethylene group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Dimethylaminomethylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It serves as a precursor for biologically active compounds.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of certain enzymes involved in inflammation or cancer progression .
Comparación Con Compuestos Similares
Similar compounds include other tetrahydroisoquinoline derivatives such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and 1,2,3,4-tetrahydroisoquinoline . Compared to these compounds, 4-Dimethylaminomethylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-one has unique structural features that may confer distinct biological activities and chemical reactivity .
Propiedades
Número CAS |
78893-39-7 |
|---|---|
Fórmula molecular |
C14H18N2O3 |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
(4E)-4-(dimethylaminomethylidene)-6,7-dimethoxy-1,2-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C14H18N2O3/c1-16(2)8-11-10-6-13(19-4)12(18-3)5-9(10)7-15-14(11)17/h5-6,8H,7H2,1-4H3,(H,15,17)/b11-8+ |
Clave InChI |
VMOOVAUPOMXGSM-DHZHZOJOSA-N |
SMILES isomérico |
CN(C)/C=C/1\C2=CC(=C(C=C2CNC1=O)OC)OC |
SMILES canónico |
CN(C)C=C1C2=CC(=C(C=C2CNC1=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


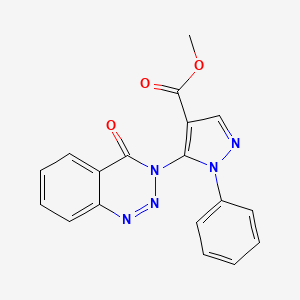
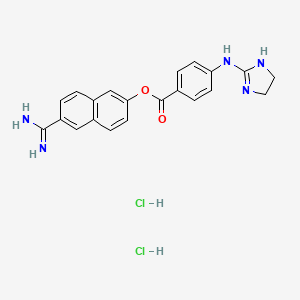

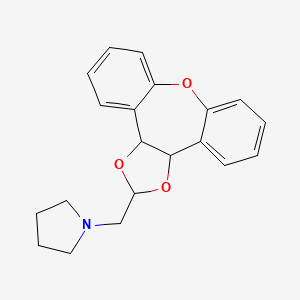

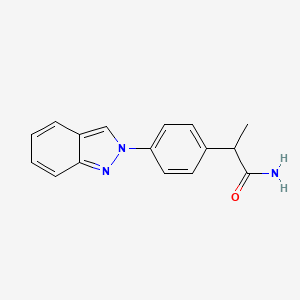
![N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide](/img/structure/B12765172.png)

